gamma-Terpineol

Description

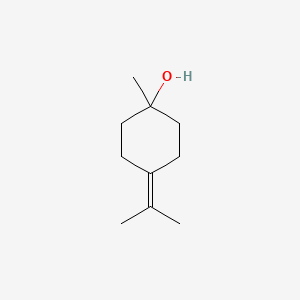

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-propan-2-ylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRLDGQZIVUQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC(CC1)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060416 | |

| Record name | gamma-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

218.00 to 219.00 °C. @ 760.00 mm Hg | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

586-81-2 | |

| Record name | γ-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 1-methyl-4-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylethylidene)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-TERPINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PH9U7XEWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 - 70 °C | |

| Record name | gamma-Terpineol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

gamma-Terpineol natural occurrence in Cinnamomum

An In-depth Technical Guide to the Natural Occurrence and Analysis of γ-Terpineol in the Genus Cinnamomum

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the monoterpenoid alcohol, γ-terpineol (gamma-terpineol), in the Cinnamomum genus. It details the biosynthetic pathways leading to its formation, summarizes the available quantitative data, and provides in-depth experimental protocols for its extraction and analysis. This document is intended to serve as a valuable resource for researchers investigating the chemical composition of Cinnamomum essential oils and for professionals in drug development exploring the potential of specific terpenoids.

Biosynthesis of γ-Terpineol

Terpenoids, including the monoterpenoid γ-terpineol, are a vast class of secondary metabolites synthesized in plants. The fundamental building blocks for all terpenoids are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In higher plants, two distinct pathways produce these precursors in different cellular compartments.[2]

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30).[3][4]

-

The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, the MEP pathway synthesizes the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40).[2][5]

As γ-terpineol is a monoterpenoid, its biosynthesis originates from the MEP pathway. This pathway begins with the condensation of pyruvate and D-glyceraldehyde-3-phosphate (GAP).[1] Through a series of enzymatic reactions, IPP and DMAPP are formed. The enzyme geranyl diphosphate synthase (GPPS) then catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to yield geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes.[1] Finally, a specific monoterpene synthase (TPS) acts upon GPP, catalyzing a complex cyclization reaction to form γ-terpineol.

Natural Occurrence of γ-Terpineol in Cinnamomum

A review of scientific literature focusing on the chemical composition of essential oils from various Cinnamomum species reveals that γ-terpineol is not a commonly reported or abundant constituent. While its isomer, α-terpineol, is frequently identified, γ-terpineol is often absent or present in trace amounts that fall below the limit of quantification.

The following table summarizes the findings from comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) analyses of several Cinnamomum species.

| Cinnamomum Species | Plant Part Analyzed | Finding on γ-Terpineol | Reference |

| C. verum | Bark | 0 ppm | [6] |

| C. verum | Bark | Not Reported | [5] |

| C. burmannii | Bark & Leaves | "Terpineol" reported (isomer not specified) | [3] |

| C. cassia | Bark | Not Reported | [7] |

| C. longepaniculatum | Leaves | Not Reported (α-terpineol was found) | [8] |

| C. zeylanicum | Bark | Not Reported | [9] |

This table indicates that while the essential oils of Cinnamomum are extensively studied, γ-terpineol is rarely identified as a component.

Experimental Protocols

The extraction and identification of terpenoids from Cinnamomum species involve two primary stages: the extraction of the volatile essential oil from the plant matrix and the subsequent analytical separation and identification of its chemical constituents.

Extraction of Essential Oil

Hydrodistillation and steam distillation are the most prevalent methods for extracting essential oils from Cinnamomum bark, leaves, and twigs.[10] These methods are effective for isolating volatile compounds without the use of organic solvents.

Generalized Protocol for Hydrodistillation:

-

Sample Preparation: Collect fresh or shade-dried plant material (e.g., bark). Grind the material into a coarse powder (e.g., 20-40 mesh) to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble a Clevenger-type apparatus. Place a precisely weighed amount of the powdered plant material (e.g., 50 g) into a large round-bottom flask.

-

Distillation: Add distilled water to the flask, ensuring the plant material is fully submerged (a common solid-to-liquid ratio is 1:10 w/v).

-

Heating: Heat the flask using a heating mantle. The mixture is brought to a boil, and the resulting steam, carrying the volatile essential oils, rises. The distillation process is typically carried out for 3-4 hours at a controlled temperature (e.g., 100°C).

-

Condensation: The steam-oil vapor mixture passes into a condenser, where it cools and liquefies.

-

Separation: The condensed liquid collects in the separator of the Clevenger apparatus. As the essential oil is generally immiscible with and less dense than water, it forms a distinct layer on top, which can be physically separated.

-

Drying and Storage: Collect the oil and treat it with a small amount of anhydrous sodium sulfate to remove any residual water. Store the final essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold-standard technique for separating and identifying the individual volatile components within an essential oil.

Generalized Protocol for GC-MS Analysis:

-

Sample Preparation: Dilute the extracted essential oil in an appropriate volatile solvent (e.g., hexane or dichloromethane) to a concentration suitable for injection (e.g., 1% v/v).

-

Injection: Inject a small volume of the diluted sample (e.g., 1 µL) into the GC injector port, which is heated to a high temperature (e.g., 250°C) to vaporize the sample. A split injection mode (e.g., 30:1 split ratio) is often used to prevent column overloading.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium at 1.0 mL/min) through a long, thin capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm film). The column is housed in an oven that follows a precise temperature program. A typical program might be:

-

Initial temperature: 40-50°C, hold for 5 minutes.

-

Ramp 1: Increase to 260°C at a rate of 3°C/minute.

-

Hold 1: Maintain 260°C for 10 minutes.

-

Ramp 2: Increase to 280°C at a rate of 10°C/minute, hold for 2 minutes.

-

-

Mass Spectrometry Detection: As individual compounds elute from the column, they enter the mass spectrometer.

-

Ionization: Molecules are bombarded with electrons (Electron Ionization at 70 eV), causing them to fragment into charged ions.

-

Mass Analysis: A quadrupole mass analyzer separates these fragments based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating a mass spectrum for each compound.

-

-

Compound Identification: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum of each peak is compared to reference spectra in a database (e.g., NIST, Wiley) to confirm the compound's identity. The relative percentage of each compound is calculated based on the peak area relative to the total area of all peaks in the chromatogram.

References

- 1. View of GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 2. crbb-journal.com [crbb-journal.com]

- 3. Pharmaceutical applications and phytochemical profile of Cinnamomum burmannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. florajournal.com [florajournal.com]

- 5. Discrimination of four Cinnamomum species by proximate, antioxidant, and chemical profiling: towards quality assessment and authenticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Cinnamomum verum (Lauraceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 7. Chemical Components of Essential Oils of Cinnamomum cassia Presl. in Different Growth Year | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Essential Oil Composition of Bark of Cinnamomum zeylanicum [agris.fao.org]

- 10. mdpi.com [mdpi.com]

The Biosynthesis of γ-Terpineol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-terpineol (γ-terpineol) is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, contributing to their characteristic aroma.[1][2] Beyond its olfactory properties, γ-terpineol exhibits a range of biological activities, making it a molecule of interest for the pharmaceutical and cosmetic industries. This technical guide provides an in-depth overview of the biosynthesis of γ-terpineol in plants, detailing the enzymatic steps, regulatory mechanisms, and experimental methodologies used to study this pathway.

The Biosynthetic Pathway of γ-Terpineol

The biosynthesis of γ-terpineol, like all monoterpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3] These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[4][5] In plants, the MEP pathway is the primary source of precursors for monoterpene biosynthesis.[5]

The key steps in the biosynthesis of γ-terpineol are as follows:

-

Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed in a head-to-tail fashion by the enzyme geranyl diphosphate synthase (GPPS) to form the ten-carbon intermediate, geranyl diphosphate (GPP).[6] This reaction is a rate-limiting step in monoterpene biosynthesis.[5]

-

Cyclization of GPP: GPP is then converted to γ-terpineol by a specific monoterpene synthase, likely a γ-terpineol synthase. This enzymatic reaction proceeds through a series of carbocationic intermediates. The process begins with the ionization of GPP, releasing the diphosphate group and forming the geranyl cation.[6]

-

Formation of the Terpinyl Cation: The geranyl cation undergoes isomerization and cyclization to form the α-terpinyl cation, a common intermediate in the biosynthesis of many cyclic monoterpenes.[1]

-

Hydration to γ-Terpineol: The α-terpinyl cation is then captured by a water molecule, leading to the formation of γ-terpineol. The precise stereochemistry of the final product is determined by the specific terpene synthase enzyme.

Quantitative Data

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Cop2 (mutant 17H2) | Farnesyl Diphosphate (FPP) | - | - | 0.62 x 103 | [7] |

| Cop2 (wild-type) | Farnesyl Diphosphate (FPP) | - | - | 0.58 x 103 | [7] |

Note: The data presented is for a sesquiterpene synthase acting on FPP. While the general catalytic mechanism is similar to monoterpene synthases acting on GPP, direct extrapolation of these kinetic values to a γ-terpineol synthase should be done with caution. Further enzymatic characterization of a dedicated γ-terpineol synthase is required to determine its specific kinetic parameters.

Experimental Protocols

Heterologous Expression and Purification of γ-Terpineol Synthase

This protocol describes the general workflow for producing and purifying a recombinant γ-terpineol synthase for in vitro characterization.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce γ-terpineol. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length open reading frame of the putative γ-terpineol synthase gene is amplified by PCR using gene-specific primers. The PCR product is then cloned into a suitable expression vector, such as a pET vector containing a His-tag for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

-

Protein Purification: Cells are harvested, resuspended in a lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA). The column is washed, and the His-tagged protein is eluted. The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for γ-Terpineol Synthase

This protocol outlines the steps for determining the enzymatic activity and product profile of the purified γ-terpineol synthase.

Reaction Mixture:

| Component | Final Concentration |

| HEPES buffer (pH 7.0) | 50 mM |

| MgCl2 | 10 mM |

| Dithiothreitol (DTT) | 5 mM |

| Geranyl diphosphate (GPP) | 10-100 µM |

| Purified Enzyme | 1-5 µg |

| Total Volume | 500 µL |

Procedure:

-

The reaction components are combined in a glass vial.

-

The reaction is initiated by the addition of the purified enzyme.

-

The vial is immediately sealed, and an overlay of an organic solvent (e.g., hexane or pentane) containing an internal standard (e.g., isobutylbenzene) is added to trap the volatile products.

-

The reaction is incubated at 30°C for a defined period (e.g., 1-2 hours).

-

The reaction is stopped by vigorous vortexing to extract the products into the organic layer.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Products are identified by comparing their mass spectra and retention times with those of authentic standards. Quantification is performed relative to the internal standard.

Regulation of γ-Terpineol Biosynthesis

The biosynthesis of γ-terpineol is tightly regulated at multiple levels, including transcriptional control of the biosynthetic genes and modulation by signaling pathways in response to developmental and environmental cues.

Transcriptional Regulation

The expression of terpene synthase genes, including the putative γ-terpineol synthase, is often regulated by various transcription factor families, such as AP2/ERF, WRKY, and bHLH.[5] These transcription factors can bind to specific cis-acting elements in the promoter regions of the target genes, thereby activating or repressing their transcription.[5]

Signaling Pathways

Phytohormones play a crucial role in regulating terpene biosynthesis as part of the plant's defense response against herbivores and pathogens. Jasmonic acid (JA) and salicylic acid (SA) are two key signaling molecules involved in this process.[8][9]

-

Jasmonic Acid (JA) Signaling: Wounding or herbivore attack triggers the biosynthesis of JA. The active form, JA-isoleucine, binds to its receptor COI1, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors (e.g., MYC2) to activate the expression of terpene synthase genes.[10]

-

Salicylic Acid (SA) Signaling: Pathogen infection often leads to the accumulation of SA. SA signaling, mediated by NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), can also influence the expression of defense-related genes, including terpene synthases.[8][11]

Conclusion

The biosynthesis of γ-terpineol in plants is a complex process involving multiple enzymatic steps and intricate regulatory networks. While the general pathway from primary metabolites to the final product is well-understood, further research is needed to isolate and characterize the specific γ-terpineol synthase(s) from various plant species. A deeper understanding of the kinetic properties of these enzymes and the signaling pathways that control their expression will be crucial for metabolic engineering efforts aimed at enhancing the production of this valuable monoterpenoid for pharmaceutical and industrial applications.

References

- 1. Buy this compound | 586-81-2 [smolecule.com]

- 2. This compound | C10H18O | CID 11467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Metabolic engineering of terpene biosynthesis in plants using a trichome‐specific transcription factor MsYABBY5 from spearmint (Mentha spicata) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and the Transcriptional Regulation of Terpenoids in Tea Plants (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved selectivity of an engineered multi-product terpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia | Semantic Scholar [semanticscholar.org]

- 11. Signaling Crosstalk between Salicylic Acid and Ethylene/Jasmonate in Plant Defense: Do We Understand What They Are Whispering? [mdpi.com]

The Discovery and Isolation of γ-Terpineol from Pine Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-terpineol (γ-terpineol), a naturally occurring monoterpene alcohol, is a significant constituent of pine oil and contributes to its characteristic aroma. While often present in smaller quantities compared to its isomer, α-terpineol, γ-terpineol possesses unique physicochemical and potential biological properties that make it a compound of interest for various applications, including fragrance, flavoring, and potentially pharmaceuticals. This technical guide provides an in-depth overview of the historical discovery of terpenes, detailed methodologies for the isolation and purification of γ-terpineol from pine oil, and an exploration of its potential biological significance.

Historical Perspective: The Dawn of Terpene Chemistry

The study of terpenes, the vast class of organic compounds to which γ-terpineol belongs, has its roots in the 19th century with the pioneering work of German chemist Otto Wallach.[1] Wallach's systematic investigation into the components of essential oils, including pine oil, laid the foundation for modern terpene chemistry.[1] He was the first to identify and name "terpene" and conducted extensive studies on pinene, a major component of turpentine.[1] Although the specific discovery of γ-terpineol is not as well-documented as that of α-pinene or α-terpineol, its identification emerged from the continued fractional distillation and analysis of pine oil and other essential oils throughout the late 19th and early 20th centuries.

Initially, the isolation of individual terpene isomers was a formidable challenge due to their similar boiling points and chemical properties. Early methods relied heavily on fractional distillation, a process that separates components of a liquid mixture based on differences in their boiling points. However, achieving high purity for less abundant isomers like γ-terpineol was often difficult. The advent of chromatographic techniques in the 20th century revolutionized the separation of these closely related compounds, enabling the isolation of highly pure γ-terpineol and facilitating the detailed study of its properties.

Physicochemical and Spectroscopic Data of γ-Terpineol

Accurate characterization of γ-terpineol is crucial for its identification and quantification. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of γ-Terpineol

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Floral, lilac-like |

| Melting Point | 68-70 °C |

| Boiling Point | 218-220 °C |

| Density | 0.935 g/cm³ at 20 °C |

| CAS Number | 586-81-2 |

Table 2: Spectroscopic Data for γ-Terpineol

| Spectroscopic Technique | Key Features and Values |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 154Major Fragments: m/z 136, 121, 93, 81, 68, 59 |

| ¹H-NMR (Proton NMR) | δ (ppm): 1.21 (s, 6H, 2x CH₃), 1.65 (s, 3H, CH₃), 1.4-2.2 (m, 9H, ring protons), 4.72 (br s, 1H, =CH) |

| ¹³C-NMR (Carbon NMR) | δ (ppm): 23.5 (CH₃), 24.1 (2x CH₃), 26.4 (CH₂), 31.0 (CH₂), 34.9 (CH), 44.9 (CH₂), 72.8 (C-OH), 120.5 (=CH), 132.1 (C=) |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3380 (O-H stretch, broad), 2965 (C-H stretch), 1645 (C=C stretch), 1130 (C-O stretch) |

Experimental Protocols for the Isolation and Purification of γ-Terpineol from Pine Oil

The isolation of γ-terpineol from pine oil involves a multi-step process to separate it from other terpenes and terpenoids, particularly its isomers. The following protocols provide a detailed methodology for laboratory-scale isolation and purification.

Fractional Distillation of Pine Oil

Objective: To enrich the terpineol fraction from crude pine oil.

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., Raschig rings) to enhance separation efficiency. Use a heating mantle with a magnetic stirrer for uniform heating.

-

Sample Preparation: Place 500 mL of crude pine oil into a 1 L round-bottom flask. Add a few boiling chips to ensure smooth boiling.

-

Distillation Process:

-

Heat the pine oil gently.

-

Collect the initial fraction, which primarily contains lower-boiling point monoterpenes like α-pinene and limonene (typically boiling below 180 °C).

-

Carefully monitor the temperature at the head of the distillation column.

-

Collect the fraction boiling between 210 °C and 225 °C, which will be enriched in terpineol isomers.

-

-

Analysis: Analyze the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative abundance of α-, β-, and γ-terpineol.

Column Chromatography for Isomer Separation

Objective: To separate γ-terpineol from other terpineol isomers in the enriched fraction.

Methodology:

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pack a glass chromatography column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the terpineol-enriched fraction (from step 3.1) in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

-

Elution:

-

Begin elution with a non-polar mobile phase, such as 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. A typical gradient might be:

-

100% n-hexane

-

98:2 n-hexane:ethyl acetate

-

95:5 n-hexane:ethyl acetate

-

90:10 n-hexane:ethyl acetate

-

-

The less polar isomers will elute first. γ-Terpineol, being slightly more polar than some other isomers, will elute at a specific solvent polarity.

-

-

Fraction Collection and Analysis: Collect small fractions (e.g., 10-15 mL) and analyze each fraction by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure γ-terpineol.

-

Solvent Removal: Combine the pure γ-terpineol fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified compound.

Preparative Gas Chromatography (Prep-GC) for High-Purity Isolation

Objective: To obtain highly pure γ-terpineol for analytical and biological studies.

Methodology:

-

Instrument and Column: Utilize a preparative gas chromatograph equipped with a packed or wide-bore capillary column suitable for terpene separation (e.g., a column with a polyethylene glycol or modified cyclodextrin stationary phase).

-

Operating Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Nitrogen at a high flow rate suitable for the column dimensions.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min) to achieve optimal separation of the terpineol isomers.

-

Detector: A non-destructive detector, or a setup that splits the effluent between a detector and a collection port.

-

-

Injection and Collection:

-

Inject a small volume of the partially purified terpineol fraction.

-

Monitor the chromatogram in real-time.

-

As the peak corresponding to γ-terpineol elutes, divert the flow to a cooled collection trap to condense the compound.

-

-

Purity Analysis: Analyze the collected γ-terpineol by analytical GC-MS to confirm its purity.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for γ-Terpineol Isolation

Caption: Isolation and purification workflow for γ-terpineol from pine oil.

Putative Anti-Inflammatory Signaling Pathway of Terpineol Isomers

While the specific signaling pathways of γ-terpineol are still under active investigation, studies on its close isomer, α-terpineol, suggest a potential mechanism of action in modulating inflammatory responses. The following diagram illustrates a hypothesized pathway based on the known anti-inflammatory effects of α-terpineol, which likely shares a similar mechanism with γ-terpineol due to structural similarities.

References

physicochemical properties of gamma-terpineol

An In-depth Technical Guide to the Physicochemical Properties of gamma-Terpineol

Introduction

This compound (γ-terpineol) is a naturally occurring monoterpene alcohol and an isomer of terpineol.[1][2] It is a constituent of the essential oils of various plants, including pine and carrot oils.[3] As a p-menthane monoterpenoid, its molecular structure consists of a cyclohexane ring substituted with a methyl group and a hydroxyl group at one position, and an isopropylidene group at another.[4] This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The quantitative are summarized in the table below for clear reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₁₀H₁₈O | - |

| Molecular Weight | 154.25 | g/mol |

| Boiling Point | 218 - 219 | °C at 760 mmHg |

| Melting Point | 68 - 70 | °C |

| Density | 0.928 - 0.941 | g/cm³ at 20-25°C |

| Refractive Index | 1.4800 - 1.4850 | at 20°C |

| Flash Point | 87 - 95 | °C |

| Water Solubility | ~2847 | mg/L at 20°C |

| LogP (Octanol-Water Partition Coefficient) | 2.613 | (Predicted) |

| Appearance | Colorless or white prismatic crystals | - |

| Odor | Lilac, Pine | - |

[Sources: 1, 2, 4, 5, 6, 8]

Experimental Protocols

Detailed methodologies for determining key are outlined below. These protocols are standard laboratory procedures applicable to liquid and low-melting-point solid organic compounds.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid.[5]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Preparation: Fill the Thiele tube with mineral oil to a level just above the top of the side arm.[5]

-

Sample Setup: Attach a small test tube containing 1-2 mL of this compound to a thermometer using a rubber band or wire. The thermometer bulb should be fully immersed in the sample.[5]

-

Capillary Insertion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.[5]

-

Assembly: Clamp the entire assembly (thermometer and test tube) so that it is immersed in the oil within the Thiele tube. The heat-circulating side arm of the Thiele tube should not be directly heated.

-

Heating: Gently heat the side arm of the Thiele tube. The design of the tube allows for the convection of the oil, ensuring uniform heating.[5]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Equilibrium: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.[5]

-

Verification: For accuracy, allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain multiple readings.

Determination of Density (Pycnometer or Volumetric Method)

Density is the mass of a substance per unit volume (d = m/V).[6] Since this compound is a solid at room temperature, its density is determined in its liquid (molten) state at a specified temperature (e.g., 25°C).

Apparatus:

-

Electronic balance (accurate to ±0.001 g)

-

Graduated cylinder or Pycnometer (a specialized flask for precise volume measurement)[7][8]

-

Water bath for temperature control

-

Thermometer

Procedure:

-

Mass of Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer on an electronic balance.[9]

-

Sample Addition: Gently melt the this compound sample. Carefully transfer a known volume (e.g., 10 mL) of the molten liquid into the tared graduated cylinder.[7] If using a pycnometer, fill it completely.

-

Temperature Control: Place the container with the sample in a water bath set to the desired temperature (e.g., 25°C) and allow it to equilibrate. Ensure the volume is read accurately at this temperature.

-

Mass of Sample: Measure and record the combined mass of the container and the liquid sample.[9]

-

Calculation:

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is temperature-dependent.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Soft lens tissue

-

Solvent (e.g., ethanol or isopropanol) for cleaning

Procedure:

-

Calibration & Temperature Control: Turn on the refractometer and the light source. Connect the constant temperature water circulator to the prisms and set it to 20°C. Allow the instrument to stabilize.

-

Prism Cleaning: Open the prism assembly and clean the surfaces of both the measuring and illuminating prisms with a soft tissue moistened with a suitable solvent. Allow the solvent to evaporate completely.

-

Sample Application: Place 2-3 drops of the liquid this compound sample onto the surface of the lower prism.[10]

-

Measurement: Close the prism assembly firmly. Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark boundary. If necessary, adjust the dispersion correction knob to eliminate any color fringe and sharpen the boundary line.[10]

-

Reading: Align the boundary line precisely with the crosshairs in the eyepiece.

-

Record Value: Read the refractive index value from the instrument's scale. Record both the refractive index and the temperature at which the measurement was taken.

-

Cleaning: After the measurement, open the prisms and clean the sample off thoroughly using a soft tissue and solvent.

Diagrammatic Workflow

The following diagram illustrates a generalized experimental workflow for determining the density of a liquid compound like molten this compound.

Caption: Workflow for Liquid Density Determination.

References

- 1. Terpineol - Wikipedia, la enciclopedia libre [es.wikipedia.org]

- 2. Terpineol - Wikipedia [en.wikipedia.org]

- 3. This compound | 586-81-2 | Benchchem [benchchem.com]

- 4. Buy this compound | 586-81-2 [smolecule.com]

- 5. youtube.com [youtube.com]

- 6. uoanbar.edu.iq [uoanbar.edu.iq]

- 7. Experiment 1 The Densities Of Liquids And Solids [planetorganic.ca]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

Spectroscopic Profile of γ-Terpineol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for gamma-terpineol (γ-terpineol), a naturally occurring monoterpene alcohol. This document presents key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format to facilitate analysis and comparison. Detailed experimental protocols are also provided to aid in the replication of these findings.

Spectroscopic Data of γ-Terpineol

The following tables summarize the key spectroscopic data for γ-terpineol, essential for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1.17 | Singlet | Methyl Group (CH₃) |

| 1.20 | Singlet | Methyl Group (CH₃) |

| 2.77 | Broad Singlet | Hydroxyl Proton (OH) |

Note: Complex multiplet patterns corresponding to the cyclohexane ring protons are also observed.[1]

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Due to the variability in reported values depending on the solvent and experimental conditions, a representative set of predicted ¹³C NMR chemical shifts is provided below. Researchers should consult specialized databases for experimentally derived values under specific conditions.

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| 20.5 | CH₃ |

| 20.6 | CH₃ |

| 27.5 | CH₃ |

| 31.0 | CH₂ |

| 35.0 | CH₂ |

| 41.0 | CH₂ |

| 72.5 | C-OH (Quaternary) |

| 120.0 | =C (Olefinic) |

| 131.0 | =C (Olefinic) |

| 149.0 | =C (Quaternary) |

Infrared (IR) Spectroscopy

The IR spectrum of γ-terpineol exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3417 (broad) | O-H Stretching | Hydroxyl (Alcohol) |

| 2963, 2922 | C-H Stretching | Alkane |

| 1159 | C-O Stretching | Tertiary Alcohol |

[1]

Mass Spectrometry (MS)

The mass spectrum of γ-terpineol provides valuable information about its molecular weight and fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 154 | Molecular Ion (M⁺) |

| 139 | [M - CH₃]⁺ (Loss of a methyl group) |

| 136 | [M - H₂O]⁺ (Loss of water) |

| 121 | |

| 93 |

[1]

Experimental Protocols

The following sections detail generalized methodologies for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring the NMR spectrum of a terpene like γ-terpineol is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the purified γ-terpineol sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

For a solid sample like γ-terpineol, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method:

-

Sample Preparation : Place a small amount of the solid γ-terpineol sample directly onto the ATR crystal.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like γ-terpineol.

-

Sample Preparation : Dissolve a small amount of the γ-terpineol sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Instrumentation : Employ a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer). A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for terpene separation.

-

GC Conditions :

-

Injector Temperature : 250 °C

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program : An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Ion Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

-

Data Analysis : Identify γ-terpineol based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST/Wiley).

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as γ-terpineol.

Caption: Spectroscopic Analysis Workflow for γ-Terpineol.

References

The Solubility Profile of Gamma-Terpineol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of gamma-terpineol, a naturally occurring monoterpenoid alcohol, in various organic solvents. Understanding the solubility characteristics of this compound is critical for its application in pharmaceutical formulations, fragrance development, and as a precursor in chemical synthesis. This document outlines available solubility data, details experimental protocols for solubility determination, and illustrates key concepts and workflows.

Core Concept: Solubility of this compound

This compound (γ-terpineol) is a structural isomer of terpineol, sharing the molecular formula C₁₀H₁₈O. Its structure, featuring a hydroxyl group and a p-menthane skeleton, dictates its solubility behavior. As a moderately lipophilic molecule, this compound exhibits limited solubility in water but is readily soluble in a range of organic solvents. One source indicates its water solubility to be approximately 2.847 grams per liter at 20°C[1]. Its solubility in organic solvents is generally high, with some sources describing it as fully miscible with ethanol and propylene glycol[2].

Data Presentation: Solubility of this compound in Select Organic Solvents

Precise quantitative solubility data for this compound across a range of organic solvents and temperatures is not extensively available in published literature. The following table summarizes the available qualitative and semi-quantitative information. It is important to note that "soluble" or "miscible" indicates a high degree of solubility, though the exact limits have not been formally documented in the sources reviewed.

| Organic Solvent | Chemical Formula | Polarity (Qualitative) | Reported Solubility of this compound | Temperature (°C) | Citation(s) |

| Ethanol | C₂H₅OH | Polar Protic | Soluble / Miscible | Not Specified | [1][2] |

| 70% Ethanol (aq) | C₂H₅OH / H₂O | Polar Protic | 1 part terpineol in 2 parts solvent (by volume) | Not Specified | [1] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | Not Specified | [1] |

| Benzene | C₆H₆ | Nonpolar | Soluble | Not Specified | [1] |

| Propylene Glycol | C₃H₈O₂ | Polar Protic | Soluble / Miscible | Not Specified | [1][2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble (Implied) | Not Specified | |

| Hexane | C₆H₁₄ | Nonpolar | Soluble (Implied for terpenoids) | Not Specified |

Note: The solubility of terpineol isomers is often reported collectively. The data for 70% Ethanol refers to "terpineol" without specifying the isomer.

Experimental Protocols: Determination of Thermodynamic (Equilibrium) Solubility

The most reliable method for determining the true solubility of a solid compound in a solvent is the isothermal shake-flask method. This technique establishes the equilibrium between the dissolved and undissolved solute, providing the thermodynamic solubility.

Principle

A surplus of the solid solute (this compound) is added to the solvent of interest in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Equipment

-

Solute: High-purity this compound (solid, crystalline form recommended)

-

Solvents: High-purity organic solvents of interest

-

Apparatus:

-

Analytical balance

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV))

-

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound and place it into a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a settling period (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated analytical method (e.g., GC-FID or HPLC-UV) to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Factors influencing the solubility of this compound in organic solvents.

References

A Technical Guide to the Natural Sources, Distribution, and Analysis of Terpineol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpineols are a group of naturally occurring monoterpene tertiary alcohols that are isomeric, with the chemical formula C10H18O.[1] They are significant components of the essential oils of many plants and are widely recognized for their pleasant aromas, particularly α-terpineol, which has a characteristic lilac-like scent.[2][3] The most common and commercially important isomers found in nature are α-terpineol and terpinen-4-ol, while β-, γ-, and δ-terpineol are less abundant.[4][5] Due to their distinct aromatic properties and a wide range of reported biological activities—including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects—terpineols are of great interest in the pharmaceutical, cosmetic, and flavor industries.[4][6][7] This guide provides an in-depth overview of the natural sources, quantitative distribution, biosynthesis, and common experimental protocols for the extraction and analysis of terpineol isomers.

Natural Sources and Distribution of Terpineol Isomers

Terpineol isomers are widely distributed throughout the plant kingdom, having been isolated from sources such as pine oil, cajuput oil, and petitgrain oil.[1][2] They are primary constituents of the essential oils extracted from various flowers, herbs, and spices.[4] Alpha-terpineol is the most prevalent isomer, often being the major constituent in a mixture of isomers.[2][4]

Key natural sources include:

-

α-Terpineol: This is the most abundant isomer, found in high concentrations in the essential oils of plants like Marjoram (Origanum majorana), clary sage (Salvia sclarea), and in significant amounts in pine oil, lavender oil, and orange leaf oil.[3][8] It is also a key aroma compound in lapsang souchong tea, where it originates from the pine smoke used in the drying process.[2]

-

β-Terpineol & γ-Terpineol: These isomers are structurally similar, differing only in the position of the double bond, and are not found as frequently in nature.[2][4]

-

δ-Terpineol: This isomer is also relatively rare but has been identified in the essential oil of oregano.[4][9]

-

Terpinen-4-ol: Alongside α-terpineol, this is one of the most common isomers. It is a major component of tea tree oil (Melaleuca alternifolia) and is recognized for its potent antimicrobial properties.[4][10]

Quantitative Distribution of Terpineol Isomers

The concentration of terpineol isomers can vary significantly based on the plant species, geographical origin, climate, season, and the specific part of the plant used for extraction (e.g., leaves, flowers, roots).[9] The following table summarizes quantitative data from various studies.

| Plant Species (Scientific Name) | Plant Part | Isomer | Concentration / Content | Reference |

| Origanum majorana (Marjoram) | - | α-Terpineol | 73% (w/w) of essential oil | [8] |

| Pinus pinaster | - | α-Terpineol | 67.3% (w/w) of essential oil | [8] |

| Salvia sclarea (Clary Sage) | - | α-Terpineol | 47.4% (w/w) of essential oil | [8] |

| Elettaria cardamomum (Cardamom) | Seeds | α-Terpineol | ~45% of essential oil | [11] |

| Thymus caespititius | - | α-Terpineol | 32.1% (w/w) of essential oil | [8] |

| Narcissus poeticus | - | α-Terpineol | 23.7% (w/w) of absolute | [8] |

| Trembleya parviflora | - | α-Terpineol | 16.5% (w/w) of essential oil | [8] |

| Hedychium coronarium | Leaf | α-Terpineol | 8.6% of essential oil | [12] |

| Hedychium ellipticum | Leaf | α-Terpineol | 5.1% of essential oil | [12] |

| Hedychium stenopetalum | Root | α-Terpineol | 3.7% of essential oil | [12] |

| Lonicera japonica (Honeysuckle) | Flowers (fresh) | α-Terpineol | 81 µg/kg | [12] |

| Lonicera japonica (Honeysuckle) | Flowers (24h open) | α-Terpineol | 102 µg/kg | [12] |

| Vitis vinifera (Grapevine) | Berries | α-Terpineol | Varies by cultivar | [13] |

Biosynthesis of Terpineol Isomers

Terpineols, like all monoterpenes, are synthesized in plants through the terpenoid biosynthesis pathway. The universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are generated via the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids.[14][15]

For monoterpene synthesis, one molecule of DMAPP condenses with one molecule of IPP to form the C10 precursor, geranyl pyrophosphate (GPP).[14] The final step is catalyzed by a class of enzymes known as terpene synthases (TPS). Specifically, α-terpineol synthase (α-TPS) facilitates the conversion of GPP into α-terpineol. This process involves the enzymatic removal of the pyrophosphate group to form a transient terpinyl carbocation, which is then hydrolyzed to yield α-terpineol.[2][13]

Experimental Methodologies

The extraction and analysis of terpineol isomers from natural sources involve a multi-step process. The general workflow includes extraction of the essential oil from the plant matrix, followed by chromatographic separation and quantification of the individual isomers.

Extraction Protocols

As volatile compounds, terpineols are typically co-extracted with other components of essential oils. Hydrodistillation is the most common method.

Protocol: Steam Distillation

-

Preparation: Fresh or dried plant material (e.g., leaves, flowers) is loaded into a still or a flask. The material should be placed on a perforated grid to prevent direct contact with boiling water, which can lead to hydrolysis of some compounds.[16]

-

Distillation: Steam, generated from an external boiler, is passed through the plant material. The steam ruptures the plant's oil glands and volatilizes the essential oils.

-

Condensation: The mixture of steam and volatile oil vapor is passed through a condenser, which cools the vapor back into a liquid state.

-

Separation: The resulting liquid, a mixture of water and essential oil, is collected in a separator (e.g., a Florentine flask). As the oil is generally immiscible with and less dense than water, it forms a distinct layer on top and can be physically separated.

-

Drying and Storage: The collected essential oil is dried over an anhydrous agent like sodium sulfate to remove residual water and then stored in a sealed, dark vial, often under refrigeration, to prevent degradation.

Analytical and Quantification Protocols

Gas chromatography is the premier technique for separating and quantifying the volatile isomers of terpineol.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: The extracted essential oil is diluted in a suitable organic solvent (e.g., hexane or ethanol) to an appropriate concentration. An internal standard may be added for precise quantification.

-

Instrumentation: A GC-MS system equipped with a capillary column is used. A common column choice is a non-polar or medium-polarity fused silica capillary column (e.g., OV-1 or DB-5), typically 30 m in length.[17]

-

GC Separation:

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the heated GC inlet, where it is vaporized.

-

Carrier Gas: An inert gas (e.g., Helium or Hydrogen) flows through the column, carrying the sample components.

-

Temperature Program: A temperature gradient is applied to the column oven to separate the compounds based on their boiling points and affinity for the column's stationary phase. A typical program might start at 70°C, ramp up to 220°C at varying rates (e.g., 1.5-10°C/min), and then hold for a few minutes.[17]

-

-

MS Detection and Identification:

-

As components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron impact), fragmented, and then separated by their mass-to-charge ratio.

-

The resulting mass spectrum is a unique fingerprint for each compound. Identification is achieved by comparing the obtained spectrum and its retention time with those of analytical standards and reference spectra from libraries (e.g., NIST, Wiley).

-

-

Quantification: The area of the chromatographic peak for each identified terpineol isomer is proportional to its concentration in the sample. By comparing the peak area to that of a known concentration of an analytical standard, the exact amount of the isomer in the original essential oil can be calculated.

References

- 1. Terpineol [bionity.com]

- 2. Terpineol - Wikipedia [en.wikipedia.org]

- 3. foreverest.net [foreverest.net]

- 4. TERPINEOL - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Oregano - Wikipedia [en.wikipedia.org]

- 10. Antifungal mechanisms of α-terpineol and terpene-4-alcohol as the critical components of Melaleuca alternifolia oil in the inhibition of rot disease caused by Aspergillus ochraceus in postharvest grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardamom - Wikipedia [en.wikipedia.org]

- 12. Alpha-Terpineol | C10H18O | CID 17100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. [Analysis of terpineol and improvement of technology process in terpineol production] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Genesis of γ-Terpineol: A Deep Dive into its Synthesis from Geranyl Pyrophosphate

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the biochemical relationship between γ-terpineol, a monoterpene alcohol with significant interest in various scientific and commercial sectors, and its immediate precursor, geranyl pyrophosphate (GPP). This document outlines the enzymatic conversion, key intermediates, and detailed experimental protocols relevant to its study and production.

Introduction: The Significance of γ-Terpineol

Gamma-terpineol is a naturally occurring monoterpene alcohol found in the essential oils of numerous plants. Its unique chemical properties and pleasant aroma have led to its use in fragrances, cosmetics, and as a flavoring agent. Beyond these applications, γ-terpineol has garnered attention for its potential pharmacological activities, making it a molecule of interest for drug discovery and development. Understanding its biosynthesis is crucial for harnessing its potential through biotechnological production methods.

The Biosynthetic Pathway: From Geranyl Pyrophosphate to γ-Terpineol

The synthesis of γ-terpineol from GPP is a multi-step enzymatic process catalyzed by a class of enzymes known as terpene synthases (TPSs). While the direct conversion is mediated by a specific γ-terpineol synthase, the general mechanism is well-understood through studies of related terpineol synthases, such as α-terpineol synthase from Vitis vinifera.

The proposed biosynthetic pathway is as follows:

-

Initiation: The process begins with the ionization of geranyl pyrophosphate (GPP), where the pyrophosphate group departs, leading to the formation of a geranyl cation.

-

Isomerization: The highly reactive and unstable geranyl cation rapidly isomerizes to a more stable tertiary linalyl cation.

-

Cyclization: The linalyl cation then undergoes a crucial cyclization step to form the α-terpinyl cation, a pivotal intermediate in the biosynthesis of many cyclic monoterpenes.

-

Termination: The reaction is terminated by the nucleophilic attack of a water molecule on the α-terpinyl cation, followed by deprotonation, to yield γ-terpineol. The regioselectivity of this final step is what distinguishes the formation of γ-terpineol from its isomers, α- and β-terpineol.

Quantitative Analysis of Terpineol Synthase Activity

While specific kinetic data for a dedicated γ-terpineol synthase is not extensively available in the public domain, the kinetic parameters of a functionally similar enzyme, α-terpineol synthase from Vitis vinifera, provide valuable insights into the catalytic efficiency of this enzyme class.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source |

| α-Terpineol Synthase (Vitis vinifera) | GPP | Data not available | Data not available | Data not available | [1][2] |

| FhTPS7 (multifunctional) | GPP | 15.3 ± 2.1 | 0.031 ± 0.002 | 2026 | [3] |

Note: The table highlights the need for further research to determine the specific kinetic parameters of γ-terpineol synthase. The data for FhTPS7, a terpene synthase from Freesia hybrida, is provided as a representative example of monoterpene synthase kinetics with GPP as a substrate.

Experimental Protocols

Recombinant Expression and Purification of Terpineol Synthase

A detailed protocol for the expression and purification of a recombinant terpineol synthase, based on methodologies for similar enzymes, is provided below. This protocol is essential for obtaining a pure enzyme for in vitro assays and kinetic studies.

Experimental Workflow:

Methodology:

-

Gene Synthesis and Cloning: The coding sequence for the putative γ-terpineol synthase is synthesized with codon optimization for E. coli expression. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Expression in E. coli: The expression vector is transformed into a suitable E. coli strain, like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

-

Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication or high-pressure homogenization, and the lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto an IMAC column (e.g., Ni-NTA agarose). The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM). The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

-

Purity Verification: The purity and molecular weight of the recombinant protein are assessed by SDS-PAGE analysis.

In Vitro Enzyme Assay

The enzymatic activity of the purified γ-terpineol synthase is determined by an in vitro assay using GPP as the substrate.

Methodology:

-

Reaction Mixture: The standard assay mixture (total volume of 500 µL) contains 50 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 1 mM DTT, 10% (v/v) glycerol, 50 µM GPP, and 1-5 µg of the purified enzyme.

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme. The mixture is overlaid with 500 µL of an organic solvent (e.g., n-hexane or methyl tert-butyl ether) to capture the volatile terpene products. The reaction is incubated at 30°C for 1-2 hours.

-

Product Extraction: After incubation, the reaction is stopped, and the products are extracted by vortexing the mixture. The organic phase is then separated, dried over anhydrous Na₂SO₄, and concentrated under a gentle stream of nitrogen.

-

Product Analysis by GC-MS: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Terpineol Isomers

The separation and identification of γ-terpineol from its isomers are critical for accurate product analysis.

Methodology:

-

GC Column: A capillary column suitable for terpene analysis, such as a DB-5ms or a chiral column (e.g., β-cyclodextrin-based), is used.

-

GC Conditions: The oven temperature program is optimized to achieve baseline separation of the terpineol isomers. A typical program might start at 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 5°C/min, and finally ramp to 240°C at 20°C/min and hold for 5 minutes. The injector and transfer line temperatures are typically set to 250°C.

-

MS Detection: Mass spectra are acquired in full scan mode over a mass range of m/z 40-300. The identification of γ-terpineol is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.

Conclusion and Future Directions

The biosynthesis of γ-terpineol from geranyl pyrophosphate represents a fascinating example of enzymatic specificity and control in natural product synthesis. While the general pathway is understood, further research is needed to isolate and characterize dedicated γ-terpineol synthases from various natural sources. The determination of their kinetic parameters and the elucidation of their crystal structures will provide a deeper understanding of the structure-function relationships that govern product specificity. This knowledge will be invaluable for the rational design and engineering of these enzymes for the enhanced biotechnological production of γ-terpineol and other high-value monoterpenoids.

References

An In-depth Technical Guide to the Thermal Properties and Stability of Gamma-Terpineol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and stability of gamma-terpineol, a naturally occurring monoterpene alcohol. The information is curated for professionals in research, science, and drug development who require a thorough understanding of this compound's behavior under thermal stress. This document summarizes key physical and thermal data, outlines detailed experimental protocols for thermal analysis, and discusses the compound's stability and potential degradation pathways.

Physicochemical and Thermal Properties

This compound, a structural isomer of terpineol, possesses distinct physical and thermal characteristics crucial for its handling, formulation, and storage. A summary of these properties is presented in the tables below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | N/A |

| Molecular Weight | 154.25 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid or crystalline mass | [1] |

| Odor | Lilac-like, floral | [2] |

Thermal Properties

| Property | Value | Source |

| Melting Point | 68 - 70 °C | N/A |

| Boiling Point | 218 - 219 °C (at 760 mmHg) | N/A |

| Flash Point | 88.33 - 91 °C (closed cup) | [1][3] |

| Autoignition Temperature | Data not available | N/A |

Thermal Stability and Decomposition

Alpha-terpineol is known to undergo dehydration and isomerization at high temperatures. It is reasonable to expect that this compound would exhibit similar behavior. Upon heating, it is likely to lose a molecule of water to form various terpene hydrocarbons. The specific degradation products will depend on the temperature, atmosphere, and presence of any catalysts.

Experimental Protocols for Thermal Analysis

To assess the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most relevant analytical techniques. The following are detailed, generalized protocols that can be adapted for the analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air, to study oxidative degradation) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

-

Plot the first derivative of the mass loss with respect to temperature (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (T5%).

-